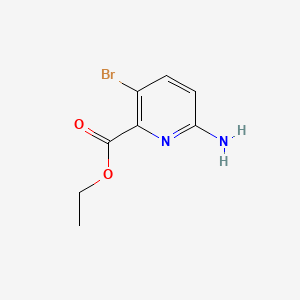

Ethyl 6-amino-3-bromopicolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-amino-3-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFSXWLYTRSYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716635 | |

| Record name | Ethyl 6-amino-3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-35-0 | |

| Record name | Ethyl 6-amino-3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-amino-3-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ethyl 6-amino-3-bromopicolinate, a valuable building block in pharmaceutical research and development. The described methodology is based on established chemical principles and offers a step-by-step approach from a commercially available starting material. This document includes detailed experimental protocols, quantitative data organized for clarity, and visual representations of the synthetic route and workflow to aid in laboratory implementation.

Introduction

This compound, with the CAS number 1214332-35-0, is a substituted pyridine derivative of interest in medicinal chemistry due to its utility as a scaffold for the synthesis of more complex molecules.[1] Its structure incorporates a bromo substituent, an amino group, and an ethyl ester on the picolinate core, providing multiple points for further chemical modification. This guide outlines a four-step synthesis beginning with 2-amino-5-bromopyridine. The pathway involves protection of the amino group, directed ortho-metalation to introduce the carboxylic acid functionality, deprotection, and final esterification.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a four-step sequence starting from 2-amino-5-bromopyridine. The overall transformation is depicted below.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for easy reference and comparison.

Step 1: N-Boc Protection of 2-amino-5-bromopyridine

The initial step involves the protection of the amino group of 2-amino-5-bromopyridine using di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions in the subsequent metalation step.

Experimental Protocol:

To a solution of 2-amino-5-bromopyridine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added a base, typically triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[2] Di-tert-butyl dicarbonate (1.1-1.5 eq.) is then added portion-wise at room temperature. The reaction mixture is stirred for 2-8 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 2-amino-5-bromopyridine | General |

| Reagents | Di-tert-butyl dicarbonate, Triethylamine | [3] |

| Solvent | Tetrahydrofuran or Dichloromethane | [3] |

| Reaction Time | 2-8 hours | [2] |

| Temperature | Room Temperature | General |

| Typical Yield | 60-90% | [2] |

| Purification | Column Chromatography | General |

Step 2: Directed ortho-Metalation and Carboxylation

This crucial step introduces the carboxylic acid group at the 6-position of the pyridine ring. The Boc-protected amino group acts as a directed metalation group (DMG), facilitating the regioselective deprotonation at the adjacent ortho-position by a strong organolithium base.[4][5] The resulting aryllithium species is then quenched with carbon dioxide to form the carboxylate.

Experimental Protocol:

A solution of tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). sec-Butyllithium (s-BuLi) (2.2 eq.) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours. Gaseous carbon dioxide is then bubbled through the solution for 1 hour, or the reaction mixture is poured over crushed dry ice. The reaction is allowed to warm to room temperature and then quenched with water. The aqueous layer is acidified with a dilute acid (e.g., 1 M HCl) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude carboxylic acid.

| Parameter | Value | Reference |

| Starting Material | tert-butyl (5-bromopyridin-2-yl)carbamate | General |

| Reagents | sec-Butyllithium, TMEDA, Carbon Dioxide | [6] |

| Solvent | Anhydrous Tetrahydrofuran | [7] |

| Reaction Time | 2-3 hours | General |

| Temperature | -78 °C | [6] |

| Typical Yield | Moderate to Good | General |

| Purification | Acid-base extraction | General |

Step 3: N-Boc Deprotection

The Boc protecting group is removed under acidic conditions to yield 6-amino-3-bromopicolinic acid.

Experimental Protocol:

The crude 6-((tert-butoxycarbonyl)amino)-3-bromopicolinic acid is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane (e.g., 4 M HCl in dioxane), is added.[3][8] The mixture is stirred at room temperature for 1-4 hours until TLC indicates complete deprotection. The solvent and excess acid are removed under reduced pressure to yield the crude 6-amino-3-bromopicolinic acid, which can be used in the next step without further purification or purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 6-((tert-butoxycarbonyl)amino)-3-bromopicolinic acid | General |

| Reagents | Trifluoroacetic acid or HCl in Dioxane | [3][8] |

| Solvent | Dichloromethane or 1,4-Dioxane | [3] |

| Reaction Time | 1-4 hours | General |

| Temperature | Room Temperature | [1] |

| Typical Yield | High | General |

| Purification | Evaporation or Recrystallization | General |

Step 4: Fischer Esterification

The final step is the esterification of the carboxylic acid with ethanol to produce the target molecule, this compound. The Fischer esterification is an acid-catalyzed equilibrium reaction.[9]

Experimental Protocol:

6-amino-3-bromopicolinic acid (1.0 eq.) is suspended in an excess of absolute ethanol, which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, is added.[9] The mixture is heated to reflux for several hours (4-24 hours) and the reaction is monitored by TLC. To drive the equilibrium towards the product, a large excess of ethanol is used.[10] Upon completion, the reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Material | 6-amino-3-bromopicolinic acid | General |

| Reagents | Absolute Ethanol, Sulfuric Acid (catalytic) | [9] |

| Solvent | Absolute Ethanol | [9] |

| Reaction Time | 4-24 hours | General |

| Temperature | Reflux | [9] |

| Typical Yield | Moderate to High | [10] |

| Purification | Column Chromatography or Recrystallization | General |

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediates.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 3. jk-sci.com [jk-sci.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. reddit.com [reddit.com]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Ethyl 6-amino-3-bromopicolinate: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-amino-3-bromopicolinate (CAS Number: 1214332-35-0) has emerged as a critical chemical intermediate in the rapidly advancing field of targeted protein degradation (TPD). Specifically, its utility as a "Protein Degrader Building Block" underscores its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound, with a focus on its integration into PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1214332-35-0 | [1] |

| Molecular Formula | C₈H₉BrN₂O₂ | [1] |

| Molecular Weight | 245.1 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | Off-white to light yellow solid | |

| Storage Temperature | Room temperature | [1] |

Synthesis of this compound

Caption: A plausible synthetic pathway for this compound.

Disclaimer: This proposed synthesis is illustrative. Researchers should consult specialized synthetic chemistry literature and patents for detailed and validated experimental protocols.

Application in PROTAC Synthesis and Mechanism of Action

The primary application of this compound is in the construction of PROTACs. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile scaffold for the linker and E3 ligase ligand portion of the PROTAC.

The general workflow for synthesizing a PROTAC using this building block involves the following key steps:

References

"Ethyl 6-amino-3-bromopicolinate molecular weight and formula"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl 6-amino-3-bromopicolinate, a chemical compound relevant in the field of medicinal chemistry and drug discovery, particularly as a building block for more complex molecules.[1]

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its key identifiers and properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrN₂O₂ | [1][2] |

| Molecular Weight | 245.07 g/mol | [2][3] |

| CAS Number | 1214332-35-0 | [1][2] |

| Appearance | Not specified, likely a solid | |

| Purity | ≥98% | [1] |

| Storage Conditions | Room temperature or -20°C | [1][2] |

Hypothetical Synthesis Workflow

The synthesis of substituted bromopyridines often involves the direct bromination of an aminopyridine precursor. The following diagram illustrates a generalized workflow for the synthesis of a bromo-aminopyridine derivative, which could be adapted for this compound.

Caption: Generalized workflow for the synthesis of a bromo-aminopyridine derivative.

General Experimental Protocol for Bromination of Aminopyridines

The following is a generalized experimental protocol for the bromination of an aminopyridine derivative, based on methodologies for similar compounds.[4] This should be adapted and optimized for the specific synthesis of this compound.

1. Dissolution and Cooling:

-

Dissolve the starting aminopyridine compound in a suitable organic solvent (e.g., acetic acid) in a reaction vessel.

-

Stir the solution and cool it to a low temperature, for instance, 0°C, using an ice bath.

2. Bromination:

-

Slowly add a stoichiometric amount of liquid bromine to the cooled solution dropwise. The addition is often done in portions to control the reaction rate and temperature.

-

After the initial addition, the reaction mixture may be allowed to warm to a specific temperature (e.g., 10-20°C) and stirred for a defined period.[4]

3. Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again.

4. Neutralization and Extraction:

-

Carefully neutralize the reaction mixture by adding a base, such as a sodium hydroxide solution, until the pH is neutral.

-

Transfer the mixture to a separatory funnel and perform an extraction with a suitable organic solvent (e.g., ethyl acetate). This step should be repeated multiple times to ensure complete extraction of the product.

5. Isolation and Purification:

-

Combine the organic layers and dry them over an anhydrous salt (e.g., sodium sulfate).

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product using techniques such as column chromatography or recrystallization to yield the final, high-purity compound.

Applications in Drug Development

Compounds like this compound are valuable in drug development as they serve as versatile building blocks. The presence of multiple functional groups (amino, bromo, and ester) allows for a variety of chemical modifications, making them key intermediates in the synthesis of targeted therapies, including protein degraders.[1] The pyridine core is a common scaffold in many biologically active molecules.

References

An In-depth Technical Guide to Ethyl 6-amino-3-bromopicolinate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 6-amino-3-bromopicolinate, a key building block in modern medicinal chemistry, particularly in the development of targeted protein degraders. This document outlines its characteristics, provides detailed experimental protocols for its synthesis and purification, and discusses its application in the design of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a substituted pyridine derivative that serves as a versatile bifunctional linker precursor. Its structure incorporates a nucleophilic amino group and a bromine atom, which is amenable to various cross-coupling reactions, making it a valuable component in the synthesis of complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1214332-35-0 | [1][2] |

| Molecular Formula | C₈H₉BrN₂O₂ | [1][2] |

| Molecular Weight | 245.07 g/mol | [2] |

| Appearance | Off-white to light yellow solid (Predicted) | |

| Purity | ≥98% (Commercially available) | [1] |

| Storage Temperature | Room temperature or -20°C | [1][2] |

Spectroscopic and Analytical Data (Predicted)

While specific experimental spectra for this compound are not widely published, the following tables summarize the expected spectroscopic data based on the analysis of its structural features and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d, J ≈ 8.5 Hz | 1H | H-4 (Pyridine) |

| ~6.50 | d, J ≈ 8.5 Hz | 1H | H-5 (Pyridine) |

| ~4.80 | br s | 2H | -NH₂ |

| 4.40 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 1.40 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Ester) |

| ~158.0 | C-6 (Pyridine) |

| ~148.0 | C-2 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~112.0 | C-5 (Pyridine) |

| ~108.0 | C-3 (Pyridine) |

| ~62.0 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3450-3300 | N-H Stretch (Amino) |

| 3100-3000 | C-H Stretch (Aromatic) |

| 2980-2850 | C-H Stretch (Aliphatic) |

| 1720-1700 | C=O Stretch (Ester) |

| 1620-1580 | C=C Stretch (Aromatic) |

| 1250-1200 | C-O Stretch (Ester) |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 244/246 | [M]⁺ (Molecular ion) |

| 215/217 | [M - C₂H₅]⁺ |

| 199/201 | [M - OC₂H₅]⁺ |

| 171/173 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are proposed, detailed methodologies for the synthesis and purification of this compound based on established chemical principles for similar compounds.

3.1. Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 6-aminopicolinic acid: bromination followed by esterification.

Caption: Proposed two-step synthesis of this compound.

Step 1: Bromination of 6-Aminopicolinic Acid

-

To a stirred solution of 6-aminopicolinic acid (1 equivalent) in concentrated sulfuric acid, cool the mixture to 0°C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate, 6-amino-3-bromopicolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Fischer Esterification

-

Suspend the crude 6-amino-3-bromopicolinic acid (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

3.2. Purification Protocol

Purification of the crude product can be achieved using column chromatography.

-

Column Preparation: Pack a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To mitigate tailing, which is common for aminopyridines, a small amount of triethylamine (0.5-1%) can be added to the eluent.[3]

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Applications in Drug Development: A PROTAC Building Block

This compound is classified as a "Protein Degrader Building Block," indicating its primary utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting an E3 ubiquitin ligase.[4][]

The structure of this compound is ideal for its role as a linker precursor in PROTAC synthesis. The amino group provides a point of attachment for a linker, while the bromo-substituted pyridine ring can be functionalized, for example, via Suzuki or Sonogashira coupling, to connect to a ligand for the POI.

Caption: Workflow for incorporating this compound into a PROTAC.

Role in Ternary Complex Formation:

The linker, derived from molecules like this compound, is a critical component of a PROTAC. Its length, rigidity, and chemical nature dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[4][6]

Caption: Role of the linker in forming the ternary complex for targeted protein degradation.

Safety and Handling

This compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Detailed safety information can be found in the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and effective utilization in the design and development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Novel approaches for the rational design of PROTAC linkers | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 6-amino-3-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the common starting materials and a plausible synthetic pathway for Ethyl 6-amino-3-bromopicolinate, a key building block in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, with experimental protocols and quantitative data summarized for clarity.

Overview of the Synthetic Strategy

The most direct and logical synthetic route to this compound commences with the commercially available starting material, 6-aminopicolinic acid. The synthesis involves two primary transformations:

-

Esterification: The carboxylic acid functional group of 6-aminopicolinic acid is converted to its corresponding ethyl ester, yielding ethyl 6-aminopicolinate.

-

Bromination: The pyridine ring of ethyl 6-aminopicolinate is then regioselectively brominated at the 3-position to afford the final product.

An alternative, though potentially more complex, route could involve the initial bromination of a suitable picolinic acid derivative, followed by amination. This guide will focus on the first, more direct approach.

Detailed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from 6-aminopicolinic acid to this compound.

Caption: Synthetic workflow for this compound.

Starting Materials and Intermediates

A summary of the key compounds in the synthetic pathway is provided in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |

| 6-Aminopicolinic acid | C₆H₆N₂O₂ | 138.12 | 23628-31-1 | Starting Material |

| Ethyl 6-aminopicolinate | C₈H₁₀N₂O₂ | 166.18 | 69142-64-9 | Intermediate |

| This compound | C₈H₉BrN₂O₂ | 245.07 | 1214332-35-0 | Final Product |

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. It is important to note that the bromination protocol is adapted from the synthesis of a closely related compound due to the lack of a specific published procedure for the target molecule.

4.1. Step 1: Synthesis of Ethyl 6-aminopicolinate (Esterification)

This protocol is based on the well-established Fischer esterification of picolinic acid derivatives.

-

Reaction Scheme:

-

Materials and Reagents:

-

6-Aminopicolinic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium carbonate (for neutralization)

-

Dichloromethane (for extraction)

-

Magnesium sulfate (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-aminopicolinic acid in anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Pour the residue into cold water and neutralize with a saturated solution of sodium carbonate until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 6-aminopicolinate.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | ~85% | Analogous esterification of picolinic acid |

4.2. Step 2: Synthesis of this compound (Bromination)

This protocol is adapted from the bromination of methyl 6-aminopicolinate. The regioselectivity of the bromination (3-position vs. 5-position) can be influenced by reaction conditions and may require optimization.

-

Reaction Scheme:

-

Materials and Reagents:

-

Ethyl 6-aminopicolinate

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Chloroform or other suitable aprotic solvent

-

Saturated sodium thiosulfate solution (for quenching)

-

-

Procedure:

-

Dissolve Ethyl 6-aminopicolinate in a suitable solvent such as chloroform in a round-bottom flask protected from light.

-

Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in chloroform) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours), monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a saturated sodium thiosulfate solution (to quench any remaining bromine) and water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to isolate this compound.

-

-

Quantitative Data (for a related bromination):

| Parameter | Value | Note |

| Reported Yield | 22% | For the synthesis of methyl 5-bromo-6-aminopyridine-2-carboxylate. Yield for the 3-bromo isomer may vary. |

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and dependencies in the synthesis of this compound.

An In-Depth Technical Guide to Ethyl 6-amino-3-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-amino-3-bromopicolinate is a halogenated pyridine derivative that has garnered interest within the drug discovery sector, particularly as a structural component in the development of novel therapeutic agents. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, offering a foundational resource for researchers engaged in the synthesis and application of this compound. While detailed experimental protocols and specific biological applications are not extensively documented in publicly accessible literature, this guide collates the available data to support its use in further research and development.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with an amino group at the 6-position, a bromine atom at the 3-position, and an ethyl carboxylate group at the 2-position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C8H9BrN2O2 | [1] |

| Molecular Weight | 245.1 g/mol | [1] |

| CAS Number | 1214332-35-0 | [1] |

| Purity | ≥98% | [1] |

| Appearance | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Characterization of this compound would be a prerequisite for its use in any synthetic or biological application.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. However, the synthesis of related aminopicolinate derivatives often involves multi-step processes that may include:

-

Halogenation of a pyridine precursor.

-

Nitration followed by reduction to introduce the amino group.

-

Esterification of a picolinic acid precursor.

Researchers planning to synthesize this compound would need to develop a synthetic route based on established methods for pyridine chemistry.

Biological Activity and Applications

This compound is categorized as a "Protein Degrader Building Block".[1] This strongly suggests its application as a synthetic intermediate in the creation of PROTACs.

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The structure of this compound, with its reactive amino and bromo functionalities, makes it a versatile scaffold for the attachment of linkers and E3 ligase ligands in PROTAC synthesis.

Figure 2: Conceptual workflow of PROTAC synthesis and action.

Signaling Pathways and Experimental Workflows

As of the current literature review, there are no specific signaling pathways or detailed experimental workflows published that directly involve this compound. The development of a PROTAC incorporating this building block would necessitate a series of experiments to validate its efficacy and mechanism of action. A generalized experimental workflow for such a study is outlined below.

Figure 3: Generalized experimental workflow for a PROTAC.

Conclusion

This compound is a promising chemical entity for the synthesis of targeted protein degraders. Its bifunctional nature provides a convenient handle for the attachment of linkers and other molecular components. While there is a clear indication of its potential use in the field of PROTAC development, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, comprehensive characterization, and specific biological applications. Further research and publication in these areas are necessary to fully realize the potential of this compound in the advancement of novel therapeutics. Researchers are encouraged to undertake the necessary experimental work to characterize this molecule and its derivatives fully.

References

The Picolinate Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a cornerstone in medicinal chemistry and drug discovery. The unique structural and electronic properties of the picolinate scaffold have established it as a "privileged" motif, integral to the development of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of picolinate derivatives, detailed experimental protocols for their synthesis and evaluation, a compilation of their biological activities with a focus on anticancer and neuroprotective applications, and a visualization of their modulation of key cellular signaling pathways.

Discovery and Historical Perspective

The journey of picolinate derivatives begins with the isolation and synthesis of their parent compound, picolinic acid. Early investigations into pyridine chemistry in the 19th century laid the groundwork for its discovery. While a specific first synthesis is not definitively attributed to a single individual, the work of chemists like August Wilhelm von Hofmann on pyridine and its derivatives was instrumental.

One of the earliest and most established methods for the synthesis of picolinic acid is the oxidation of α-picoline (2-methylpyridine).[1] This method, often employing potassium permanganate, has been a reliable route for producing the foundational picolinic acid scaffold.[1] Over the years, various modifications and alternative synthetic routes have been developed, including the ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile, which is used for commercial-scale production.[2]

The inherent chelating properties of picolinic acid, stemming from the juxtaposition of the carboxylic acid and the pyridine nitrogen, were recognized early on. This led to the exploration of its coordination complexes with various metal ions, with chromium(III) picolinate gaining significant attention as a nutritional supplement.

The true value of the picolinate scaffold in drug discovery, however, emerged as medicinal chemists began to explore its derivatives. The pyridine ring, a common feature in many FDA-approved drugs, imparts favorable pharmacokinetic properties. The ability to readily modify the carboxylic acid group into esters, amides, and other functionalities, as well as to substitute the pyridine ring, has made the picolinate scaffold a versatile building block for creating libraries of compounds for biological screening. This has led to the discovery of picolinate derivatives with a wide range of therapeutic activities, including anticancer, neuroprotective, anti-inflammatory, and anticonvulsant properties.

Synthesis of Picolinate Derivatives: Experimental Protocols

General Synthesis of Picolinic Acid via Oxidation of α-Picoline

This protocol describes a classic method for the laboratory-scale synthesis of picolinic acid.[1]

Materials:

-

α-Picoline

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

95% Ethanol

-

Dry hydrogen chloride (gas)

-

Absolute ethanol

-

Dry ether

Procedure:

-

In a 5-L three-necked flask equipped with a reflux condenser and a stirrer, combine 2500 mL of water and 50 g of α-picoline.

-

Add 90 g of potassium permanganate to the mixture and heat on a steam bath until the purple color disappears (approximately 1 hour).

-

Add a second 90 g portion of potassium permanganate, followed by 500 mL of water, and continue heating until the purple color is gone (approximately 2-2.5 hours).

-

Allow the reaction mixture to cool slightly and filter the precipitated manganese oxides, washing the solid with 1 L of hot water.

-

Concentrate the filtrate under reduced pressure to 150–200 mL.

-

Filter the concentrated solution if necessary and acidify to Congo red with concentrated hydrochloric acid.

-

Evaporate the acidic solution to dryness under reduced pressure.

-

Reflux the solid residue for 1 hour with 250 mL of 95% ethanol and filter. Repeat the extraction with 150 mL of 95% ethanol.

-

Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.

-

Chill the solution to approximately 10°C in a freezing mixture while continuing to saturate with hydrogen chloride.

-

Filter the resulting crystals and air-dry. The yield is typically around 50-51%.[1]

-

For further purification, the hydrochloride salt can be dissolved in hot absolute ethanol, filtered from any insoluble material (like potassium chloride), and recrystallized by adding an equal volume of dry ether.[1]

Synthesis of N-Aryl Picolinamides

This protocol provides a general method for the synthesis of N-aryl amides from nitroarenes and acyl chlorides, which can be adapted for the synthesis of N-aryl picolinamides by using picolinoyl chloride.

Materials:

-

Nitroarene

-

Acyl chloride (e.g., picolinoyl chloride)

-

Iron (Fe) dust

-

Water

Procedure:

-

Combine the nitroarene, acyl chloride, and Fe dust in water.

-

The reaction is typically carried out at an elevated temperature (e.g., 60°C) for an extended period (e.g., 36 hours).[3]

-

The iron dust acts as the reductant for the nitro group, and the in-situ generated amine reacts with the acyl chloride.[3]

-

The product can be isolated through standard workup procedures, often involving extraction and purification by column chromatography.[3]

Biological Activity of Picolinate Derivatives

The versatility of the picolinate scaffold has led to the development of derivatives with a broad spectrum of biological activities. This section highlights their potential in cancer and neurodegenerative diseases, with quantitative data presented in tabular format.

Anticancer Activity

Picolinamide derivatives have shown significant promise as anticancer agents, with several studies reporting their cytotoxic effects against various cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pico-Cancer-1 | N-(4-chlorophenyl)picolinamide | MCF-7 (Breast) | 43.4 | [4] |

| Pico-Cancer-2 | N-(4-chlorophenyl)picolinamide | MDA-MB-231 (Breast) | 35.9 | [4] |

| Pico-Cancer-3 | N-(4-methoxyphenyl)picolinamide | A549 (Lung) | 5.988 | [4] |

| Pico-Cancer-4 | 2-(3,4-dimethoxyphenyl)-N-phenylpicolinamide | HCT116 (Colon) | 0.34 | [5] |

| Pico-Cancer-5 | 2-(3,4-dihydroxyphenyl)-N-phenylpicolinamide | HCT116 (Colon) | 22.4 | [5] |

Neuroprotective Activity and Enzyme Inhibition

Picolinate derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. One key mechanism is the inhibition of enzymes such as Glycogen Synthase Kinase-3β (GSK-3β).

| Compound Type | Target | Effect | Reference |

| Chromium Picolinate | IRS-1/PI3K/AKT/GSK-3β pathway | Upregulates insulin signaling, reduces neuroinflammation | [1] |

| Isonicotinamide Derivatives | GSK-3β | Inhibition of GSK-3β | [6] |

Modulation of Signaling Pathways

Picolinate derivatives exert their biological effects by modulating key intracellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

The IRS-1/PI3K/AKT/GSK-3β Pathway in Neuroprotection

Chromium picolinate has been shown to attenuate cognitive deficits in a model of Alzheimer's-like dementia by positively modulating the insulin receptor substrate-1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway.[1] This pathway is critical for neuronal survival and function.

Caption: Modulation of the IRS-1/PI3K/AKT/GSK-3β pathway by chromium picolinate.

General Kinase Inhibition Workflow in Cancer

Many picolinate derivatives exhibit anticancer activity by inhibiting various protein kinases that are crucial for tumor growth and survival. The following workflow illustrates the general process of identifying and characterizing these inhibitors.

Caption: General workflow for the discovery of picolinate-based kinase inhibitors.

Conclusion

The picolinate scaffold has a rich history rooted in fundamental organic chemistry and has blossomed into a critical component of modern drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential in the treatment of cancer and neurodegenerative diseases. The ability to systematically modify the picolinate structure allows for the fine-tuning of its pharmacological properties, making it an enduringly attractive starting point for the development of novel therapeutics. Future research will undoubtedly continue to unlock the full potential of this versatile molecular framework.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of Ethyl 6-amino-3-bromopicolinate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 26, 2025 – As the landscape of drug discovery evolves, the demand for versatile and efficient chemical building blocks has never been greater. Among these, ethyl 6-amino-3-bromopicolinate has emerged as a critical scaffold in the synthesis of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, offering valuable insights for researchers, scientists, and drug development professionals. Its primary application lies in its use as a key intermediate in the creation of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate disease-causing proteins.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₈H₉BrN₂O₂ and a molecular weight of 245.07 g/mol .[1][2][3] It is classified as a "Protein Degrader Building Block," highlighting its significance in the synthesis of molecules that hijack the cell's natural protein disposal machinery.[2] The strategic placement of its amino, bromo, and ethyl ester functionalities makes it a highly versatile precursor for constructing the E3 ligase-binding component of PROTACs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1214332-35-0 | [1][2][3] |

| Molecular Formula | C₈H₉BrN₂O₂ | [1][2][3] |

| Molecular Weight | 245.07 g/mol | [1][3] |

| Purity | ≥98% | [2] |

| Storage | Room temperature or -20°C | [1][2][3] |

Synthesis of this compound

A general workflow for the synthesis of a related compound, 2,3-diamino-5-bromopyridine, involves the bromination and nitration of 2-aminopyridine, followed by reduction of the nitro group. A similar strategy could be adapted for the synthesis of this compound.

Role in the Synthesis of PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound serves as a crucial building block for the synthesis of ligands for E3 ligases, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL).

The general mechanism of action for a PROTAC is as follows:

-

The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.

-

This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.

-

The polyubiquitinated target protein is then recognized and degraded by the proteasome.

Synthesis of E3 Ligase Ligands

The amino and bromo functionalities of this compound allow for its elaboration into more complex E3 ligase ligands through various chemical transformations, including Suzuki couplings and amide bond formations.

The bromine atom on the picolinate ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide range of aryl or heteroaryl groups, which can serve as part of the final E3 ligase ligand or as an attachment point for a linker.

The amino group of this compound can be acylated to form an amide bond. This is a common strategy for attaching a linker, which often terminates in a carboxylic acid or an activated ester.

Application in the Synthesis of BET Degraders

A significant application of this compound is in the synthesis of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in regulating gene expression and are implicated in various cancers.

Key BET Degraders: ARV-771 and dBET1

While a direct synthetic route from this compound to prominent BET degraders like ARV-771 and dBET1 is not explicitly detailed in readily available literature, the structural components of these molecules strongly suggest the use of such a building block or its close derivatives.

-

ARV-771 is a VHL-based BET degrader that has shown efficacy in models of castration-resistant prostate cancer.[4][5] It potently degrades BRD2, BRD3, and BRD4 with a DC₅₀ (concentration for 50% degradation) of less than 5 nM in CRPC cell lines.[6]

-

dBET1 is a Cereblon-based BET degrader that induces degradation of BET proteins and shows efficacy in leukemia models.[7][8][9] It has an EC₅₀ of 430 nM for BRD4 degradation in breast cancer cells.[8][10][11]

Table 2: Biological Activity of Key BET Degraders

| Compound | Target E3 Ligase | Target Protein(s) | Key Biological Activity | Reference |

| ARV-771 | VHL | BRD2, BRD3, BRD4 | DC₅₀ < 5 nM in CRPC cell lines | [6] |

| dBET1 | Cereblon | BRD2, BRD3, BRD4 | EC₅₀ = 430 nM for BRD4 degradation | [8][10][11] |

| BETd-260 | Cereblon | BRD2, BRD3, BRD4 | IC₅₀ = 51 pM in RS4;11 leukemia cells | [4][10] |

Signaling Pathway of BET Protein Degradation

The degradation of BET proteins by PROTACs leads to the downregulation of key oncogenes, such as c-MYC, and induces apoptosis in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandf.figshare.com [tandf.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 6-amino-3-bromopicolinate as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). The rational design and synthesis of effective PROTACs hinge on the availability of versatile and well-characterized chemical building blocks. This technical guide focuses on Ethyl 6-amino-3-bromopicolinate, a key building block for the synthesis of picolinamide-based ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a widely exploited E3 ligase in PROTAC development. This document provides a comprehensive overview of its application, including synthetic derivatization strategies, detailed experimental protocols for PROTAC characterization, and representative data to guide researchers in the field.

Introduction to this compound

This compound is a functionalized pyridine derivative that serves as a versatile precursor for the synthesis of CRBN E3 ligase ligands. Its chemical structure offers three key points for chemical modification: the ethyl ester for amide bond formation, the amino group, and the bromo substituent, which can be exploited for cross-coupling reactions. These features allow for the strategic attachment of linkers and the fine-tuning of the physicochemical properties of the resulting PROTAC.

Chemical Properties:

| Property | Value |

| CAS Number | 1214332-35-0[1][2] |

| Molecular Formula | C₈H₉BrN₂O₂[1][2] |

| Molecular Weight | 245.07 g/mol [2] |

| Appearance | Solid |

| Purity | ≥98% |

Role in PROTAC Design and Mechanism of Action

PROTACs are composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] Picolinamide-based ligands derived from this compound are designed to bind to the CRBN E3 ligase.[4]

The mechanism of action of a PROTAC involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[5] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[6]

Synthesis and Derivatization

The chemical versatility of this compound allows for a modular approach to PROTAC synthesis. The following sections outline a representative synthetic strategy.

Synthesis of a Functionalized Picolinamide CRBN Ligand

A common strategy to elaborate the this compound core is through a Suzuki cross-coupling reaction at the 3-bromo position, followed by amide bond formation. This allows for the introduction of diverse chemical moieties to modulate binding affinity and vector for linker attachment.

Representative Protocol: Suzuki Coupling of a Bromopicolinate

This protocol is a general procedure and may require optimization for specific substrates.

-

Materials:

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound, arylboronic acid, palladium catalyst, and base.

-

Purge the flask with an inert gas (e.g., argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired Ethyl 6-amino-3-arylpicolinate.

-

Representative Protocol: Amide Coupling to Attach a Linker

This protocol describes the coupling of the picolinate ester with an amine-functionalized linker.

-

Materials:

-

Procedure:

-

Dissolve the Ethyl 6-amino-3-arylpicolinate in anhydrous DMF.

-

Add the coupling reagent and base, and stir for a few minutes.

-

Add the amine-functionalized linker to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Perform an aqueous workup and extract the product.

-

Purify the crude product by flash chromatography or preparative HPLC to obtain the CRBN ligand-linker conjugate.

-

Final PROTAC Synthesis

The final step in the PROTAC synthesis is the coupling of the CRBN ligand-linker conjugate with a ligand for the protein of interest (POI). This is typically achieved through another amide bond formation or other compatible conjugation chemistry (e.g., click chemistry).

Quantitative Data of Picolinamide-Based PROTACs

The efficacy of a PROTAC is typically characterized by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The following table presents representative data for PROTACs utilizing picolinamide-based CRBN ligands to illustrate their potential potency.

| PROTAC Example | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| PROTAC 1 | BRD4 | <1 | >90 | Various |

| PROTAC 2 | BTK | 7.2 | >90 | TMD8 |

| PROTAC 3 | CDK4/6 | <10 | >80 | Various |

| PROTAC 4 | HDAC6 | 1-10 | >90 | MM.1S |

| PROTAC 5 | BRD9 | 1 | >90 | MOLM-13 |

Note: The data presented are representative values from various sources for picolinamide-based PROTACs and are intended for illustrative purposes.

Experimental Protocols for PROTAC Characterization

A comprehensive evaluation of a new PROTAC involves a series of biochemical and cellular assays to confirm its mechanism of action and quantify its efficacy.

Western Blot Analysis for Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[9]

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.

-

Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Quantify total protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detector.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of degradation versus PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

-

In Vitro Ubiquitination Assay

This assay directly assesses the PROTAC's ability to induce the ubiquitination of the POI in a reconstituted, cell-free system.[10]

Protocol Outline:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), biotin-labeled ubiquitin, ATP, recombinant CRBN/DDB1 E3 ligase complex, the recombinant POI, and the PROTAC at various concentrations.[10]

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Detection: The ubiquitination of the POI can be detected by various methods:

-

Western Blot: Separate the reaction products by SDS-PAGE and probe with an antibody against the POI or an anti-biotin antibody to visualize the ladder of polyubiquitinated protein.[11]

-

AlphaLISA: Use antibody-coated donor and acceptor beads that recognize the POI and biotin-ubiquitin, respectively. A signal is generated when the beads are brought into proximity by the ubiquitinated POI.[10]

-

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the structure-activity relationship of a PROTAC.

5.3.1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is highly sensitive for detecting and quantifying the formation of the ternary complex in a high-throughput format.[9]

Protocol Outline:

-

Assay Setup: In a microplate, combine a tagged E3 ligase (e.g., His-tagged CRBN), a differently tagged POI (e.g., GST-tagged), and a serial dilution of the PROTAC.[9]

-

Incubation: Incubate at room temperature to allow for complex formation.

-

Detection: Add AlphaLISA acceptor beads coated with an antibody against one tag (e.g., anti-GST) and donor beads coated with an antibody against the other tag (e.g., anti-His).

-

Data Acquisition: Read the plate on an AlphaLISA-compatible reader. A luminescent signal is generated when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.[9]

5.3.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a comprehensive thermodynamic profile of binary and ternary complex formation, including binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).[6][12]

Protocol Outline:

-

Sample Preparation: Prepare purified solutions of the POI, the CRBN E3 ligase complex, and the PROTAC in the same dialysis buffer.

-

Binary Titrations:

-

Titrate the PROTAC into the POI solution to determine the K_D of the POI-PROTAC interaction.

-

Titrate the PROTAC into the E3 ligase solution to determine the K_D of the E3-PROTAC interaction.

-

-

Ternary Titration:

-

Titrate the PROTAC into a solution containing both the POI and the E3 ligase to measure the apparent K_D of ternary complex formation.

-

-

Data Analysis: Analyze the thermograms to determine the binding parameters. A cooperativity factor (α) can be calculated to assess whether the binding of one protein enhances the binding of the other.[9]

Cellular Protein Degradation using HiBiT Assay

The HiBiT assay is a sensitive, real-time method to quantify protein degradation in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9. This tag complements a larger, inactive fragment of NanoLuc luciferase (LgBiT) to form a functional enzyme that generates a luminescent signal.[13]

Protocol Outline:

-

Cell Line Generation: Use CRISPR/Cas9 to generate a cell line with the HiBiT tag endogenously fused to the POI.

-

Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque-walled multi-well plate. Treat the cells with a serial dilution of the PROTAC.

-

Luminescence Measurement:

-

Lytic Endpoint Assay: At a specific time point, add a lytic reagent containing the LgBiT protein and luciferase substrate. Measure the luminescence, which is proportional to the amount of remaining HiBiT-tagged POI.[10]

-

Live-Cell Kinetic Assay: Add the LgBiT protein and a live-cell luciferase substrate to the cells before adding the PROTAC. Measure the luminescence kinetically over time to monitor the rate of degradation.[11]

-

-

Data Analysis: Normalize the luminescence signal to vehicle-treated controls to determine the percentage of degradation. Plot the data to calculate DC₅₀, Dₘₐₓ, and the degradation rate constant.[13]

Conclusion

This compound is a valuable and versatile building block for the synthesis of picolinamide-based CRBN ligands for PROTAC development. Its well-defined points of chemical modification allow for the systematic exploration of structure-activity relationships to optimize PROTAC potency and selectivity. By employing the synthetic strategies and the comprehensive suite of biochemical and cellular characterization assays detailed in this guide, researchers can effectively leverage this building block to advance their targeted protein degradation programs. The continued development of novel building blocks and a deeper understanding of the principles governing PROTAC-mediated degradation will undoubtedly accelerate the discovery of new therapeutics for a wide range of diseases.

References

- 1. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]

- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with Ethyl 6-amino-3-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of ethyl 6-amino-3-bromopicolinate with various arylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of complex biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds.

The presence of both an amino group and a pyridine nitrogen in this compound can present challenges due to potential catalyst inhibition.[1][2] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation. The protocols provided herein are based on established methods for the Suzuki coupling of structurally similar aminopyridines and are designed to serve as a robust starting point for optimization.[3][4]

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding ethyl 6-amino-3-aryl-picolinate.

Figure 1: General scheme of the Suzuki coupling reaction.

Data Presentation: Illustrative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of aminopyridine derivatives, providing a comparative overview of catalysts, bases, and solvents that can be adapted for this compound.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 60-85 |

| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 75-95 |

| 3 | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ (2.0) | THF/H₂O (4:1) | 80 | 16 | 70-90 |

| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMF | 120 (µW) | 0.5 | 80-95 |

Note: Yields are illustrative and may vary depending on the specific arylboronic acid used and the optimization of reaction conditions.

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[3][4]

Protocol 1: Conventional Heating Method

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a conventional heat source.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)[3]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[3]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[3]

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[3]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[3]

-

Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.[3]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[6]

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[6]

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[3]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or arylboronic acid pinacol ester (1.5 equiv)[3]

-

Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)[3]

-

Solvent (e.g., DMF or 1,4-dioxane/water 4:1)[3]

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), and the palladium catalyst.[3]

-

Solvent Addition: Add the chosen solvent system to the vial.[3]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[3][4]

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[3]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Caption: A typical experimental workflow for Suzuki coupling reactions.[3]

References

Application Notes and Protocols for the Use of Ethyl 6-amino-3-bromopicolinate in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Ethyl 6-amino-3-bromopicolinate is a versatile chemical building block for the synthesis of PROTAC linkers, offering multiple points for chemical modification. This document provides detailed application notes and protocols for the incorporation of this compound into PROTAC linkers.

The structure of this compound features three key functional groups that can be selectively manipulated: a bromine atom, an amino group, and an ethyl ester. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse chemical moieties. The amino group can readily participate in amide bond formation, a common strategy for connecting linker components. Finally, the ethyl ester can be hydrolyzed to a carboxylic acid, providing an additional attachment point for conjugation to either the POI ligand or the E3 ligase ligand.

Synthetic Strategies and Key Reactions

The functionalization of this compound can be approached through several synthetic routes. The choice of reaction depends on the desired linker structure and the functionalities present on the protein of interest (POI) ligand and the E3 ligase ligand.

Diagram of Synthetic Pathways

Caption: Synthetic workflow for PROTAC linker synthesis using this compound.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrates and desired products.

Protocol 1: Suzuki Cross-Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with a boronic acid or ester to introduce an aryl or heteroaryl group at the 3-position.

Reaction Scheme:

Caption: General scheme for Suzuki cross-coupling.

Materials:

| Reagent/Material | Supplier | Grade |

| This compound | Commercial | >98% |

| Aryl/Heteroaryl boronic acid or ester | Commercial | >95% |

| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Commercial | Catalyst grade |

| K₂CO₃ or Cs₂CO₃ | Commercial | Anhydrous |

| 1,4-Dioxane/Water (e.g., 4:1 v/v) | Commercial | Anhydrous/Deionized |

| Argon or Nitrogen gas | N/A | High purity |

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq) to the flask under the inert atmosphere.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Yields):

| Aryl Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-95 |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 60-80 |

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol details the palladium-catalyzed amination of this compound to introduce a secondary or primary amine at the 3-position.

Reaction Scheme:

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

| Reagent/Material | Supplier | Grade |

| This compound | Commercial | >98% |

| Primary or Secondary Amine | Commercial | >97% |

| Pd₂(dba)₃ or Pd(OAc)₂ | Commercial | Catalyst grade |

| Xantphos or BINAP | Commercial | Ligand grade |

| NaOt-Bu or Cs₂CO₃ | Commercial | Anhydrous |

| Toluene or 1,4-Dioxane | Commercial | Anhydrous |

| Argon or Nitrogen gas | N/A | High purity |

Procedure:

-

In a dry Schlenk flask, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 eq) and the ligand (e.g., Xantphos, 0.04-0.10 eq) in the anhydrous solvent (e.g., toluene).

-

Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (e.g., NaOt-Bu, 1.5-2.0 eq) under an inert atmosphere.

-

Heat the reaction mixture to 90-110 °C and stir for 2-18 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data (Representative Yields):

| Amine Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 80-95 |

| Piperazine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 70-85 |

| Aniline | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 65-80 |

Protocol 3: Amide Coupling of the 6-Amino Group